molecular formula C23H16ClN3O3 B008925 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide CAS No. 104229-67-6

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide

Cat. No. B008925
M. Wt: 417.8 g/mol
InChI Key: XMFOROWMGKJARF-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, also known as Sudan III, is a synthetic dye commonly used in the textile and food industry for coloring purposes. However, recent scientific research has shown that Sudan III possesses unique properties that make it a promising candidate for various biomedical applications.

Mechanism Of Action

The mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is not fully understood. However, it is believed that 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III interacts with cellular membranes and proteins, leading to changes in their structure and function. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many diseases, including cancer. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has several advantages for lab experiments, including its low cost, easy availability, and ease of use. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III research, including the development of new synthetic methods for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III derivatives with enhanced properties, the optimization of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III conjugates for drug delivery, and the exploration of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III and its potential toxicity in vivo.

Synthesis Methods

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be synthesized through a multistep process involving the condensation of 2-naphthol and aniline, followed by diazotization and coupling with 5-chloro-2-hydroxybenzenediazonium chloride. The resulting compound is then acetylated with acetic anhydride to yield 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III.

Scientific Research Applications

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been extensively studied for its potential use in various biomedical applications, including cancer diagnosis and treatment, drug delivery, and imaging. In cancer diagnosis, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to selectively stain cancerous tissues, making it a useful tool for the detection of tumors. In drug delivery, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be conjugated with drugs to enhance their solubility and targeting efficiency. In imaging, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.

properties

CAS RN

104229-67-6

Product Name

4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide

Molecular Formula

C23H16ClN3O3

Molecular Weight

417.8 g/mol

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C23H16ClN3O3/c24-15-10-11-20(28)19(13-15)26-27-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)25-16-7-2-1-3-8-16/h1-13,28-29H,(H,25,30)

InChI Key

XMFOROWMGKJARF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O

Origin of Product

United States

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